molecular formula C21H27N5O2 B2599952 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide CAS No. 2034469-67-3

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide

Cat. No.: B2599952
CAS No.: 2034469-67-3
M. Wt: 381.48
InChI Key: KRAMHJDMKSCECI-UHFFFAOYSA-N
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Description

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyridazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridazine intermediate, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification methods like crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
  • 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-18-6-2-16(3-7-18)10-11-22-21(27)26-14-12-25(13-15-26)20-9-8-19(23-24-20)17-4-5-17/h2-3,6-9,17H,4-5,10-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMHJDMKSCECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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